Diisononylamine

Description

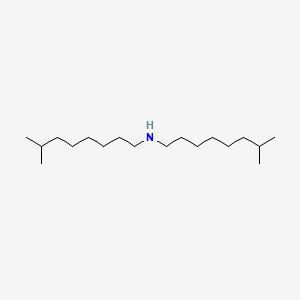

Structure

3D Structure

Properties

CAS No. |

28454-70-8 |

|---|---|

Molecular Formula |

C18H39N |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

7-methyl-N-(7-methyloctyl)octan-1-amine |

InChI |

InChI=1S/C18H39N/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-19H,5-16H2,1-4H3 |

InChI Key |

KHFRJOPGKUBZLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCNCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Diisononylamine

Amination Processes for Diisononylamine Production

The industrial production of diisononylamine predominantly relies on the amination of isononyl alcohol. This transformation is a cornerstone of amine synthesis, converting alcohols into their corresponding amino derivatives through a process known as reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Synthesis from Isononyl Alcohols and Related Precursors

The reaction proceeds through a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. mdpi.com This multi-step process, occurring within a single reactor, involves:

Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form the corresponding aldehyde, isononyl aldehyde.

Imine Formation: The aldehyde then reacts with ammonia (B1221849) to form an imine intermediate.

Hydrogenation: The hydrogen "borrowed" in the first step is then used to reduce the imine to the primary amine (isononylamine).

Second Alkylation: This primary amine can then react with another molecule of isononyl aldehyde (formed from a second alcohol molecule) to form a new imine, which is subsequently hydrogenated to yield the final product, diisononylamine.

This one-pot synthesis is highly atom-economical as it avoids the need for external reducing agents and produces water as the only significant byproduct.

Catalytic Approaches in Diisononylamine Synthesis

The synthesis of diisononylamine from isononyl alcohol is a catalyst-dependent process. Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture and potential for reuse. mdpi.comresearchgate.net

Commonly employed catalysts are based on transition metals, particularly nickel and ruthenium, supported on high-surface-area materials like alumina (B75360) (Al₂O₃), ceria (CeO₂), or magnesia (MgO). researchgate.netmdpi.com The catalyst serves multiple functions: the metallic sites (e.g., Ni⁰) catalyze the dehydrogenation and hydrogenation steps, while the support can influence the reaction through its acidic or basic properties, which are crucial for the condensation (imine formation) step. mdpi.comresearchgate.netmdpi.com

For instance, nickel catalysts supported on alumina have been reported as effective for the direct synthesis of primary amines from various alcohols and ammonia, a reaction directly analogous to the formation of diisononylamine. researchgate.net The reaction conditions for such aminations typically involve elevated temperatures and pressures to maintain the reactants in the appropriate phase and drive the reaction to completion.

Table 1: Typical Reaction Parameters for Catalytic Amination of Alcohols

| Parameter | Typical Range | Rationale |

|---|---|---|

| Catalyst | Ni/Al₂O₃, Ru/C, Pd/C | Provides active sites for dehydrogenation and hydrogenation. mdpi.comrsc.org |

| Temperature | 140 - 200 °C | To overcome activation energy barriers for dehydrogenation and facilitate water removal. mdpi.comgoogle.com |

| Pressure | 20 - 80 bar | To maintain ammonia in the liquid phase and increase reactant concentration. |

| Reactant Ratio | Alcohol:Ammonia (molar) > 2:1 | A higher alcohol ratio favors the formation of the secondary amine (diisononylamine) over the primary amine. |

| Solvent | Typically solvent-free | Increases process efficiency and reduces waste. |

Derivatization and Functionalization Reactions of Diisononylamine

As a secondary amine, diisononylamine can undergo various reactions to introduce new functional groups. Among the most significant of these is N-alkylation, which converts the secondary amine into a tertiary amine, altering its chemical properties for specific applications.

N-Alkylation Reactions

N-alkylation involves the substitution of the hydrogen atom on the nitrogen of diisononylamine with an alkyl group. This transformation is fundamental in synthetic organic chemistry for producing tertiary amines.

A classic and widely used method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction . wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction utilizes formaldehyde (B43269) (HCHO) as the source of the methyl group and formic acid (HCOOH) as the reducing agent. wikipedia.orgnrochemistry.com A key advantage of this method is its selectivity; the reaction stops at the tertiary amine stage, preventing the over-alkylation that would lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.comjk-sci.com

The mechanism involves the initial reaction of diisononylamine with formaldehyde to form an intermediate iminium ion. This ion is then reduced by a hydride transfer from formic acid, which decomposes to carbon dioxide, driving the reaction to completion. nrochemistry.comyoutube.com

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and less hazardous alternative to aqueous formaldehyde (formalin). nih.govresearchgate.netresearchgate.net When heated, it depolymerizes to provide monomeric formaldehyde for the reaction. google.com In some protocols, paraformaldehyde is used in conjunction with other reducing agents, such as hydrogen gas over a metal catalyst (e.g., Raney Nickel, Palladium), as an alternative to formic acid. google.comacs.org

The synthesis of N-Methyl-Diisononylamine via the Eschweiler-Clarke reaction is typically a one-pot procedure that can be optimized by controlling several key parameters.

A general procedure involves heating the secondary amine with an excess of both formaldehyde and formic acid. nrochemistry.com Reaction temperatures are commonly in the range of 80-110 °C, and the reaction is run until the evolution of carbon dioxide ceases, indicating the completion of the reduction step. nrochemistry.comgoogle.com

Optimization strategies often focus on the stoichiometry of the reactants. For example, one patented improvement on the traditional Eschweiler-Clarke method involves first mixing the amine with a small stoichiometric excess of formaldehyde, followed by the slow, controlled addition of a small stoichiometric excess of formic acid. google.com This approach can lead to a more efficient process. When using paraformaldehyde and a catalytic hydrogenation approach, optimization would involve the choice of catalyst, catalyst loading, hydrogen pressure, and temperature to ensure complete conversion without side reactions. google.com

Table 2: Illustrative Conditions for N-Methylation of a Secondary Amine

| Parameter | Eschweiler-Clarke Method | Catalytic Hydrogenation Method |

|---|---|---|

| Methylating Agent | Formaldehyde (aqueous solution) nrochemistry.com | Paraformaldehyde google.com |

| Reducing Agent | Formic Acid nrochemistry.com | H₂ Gas google.com |

| Catalyst | None (Formic acid is the reductant) | Raney Ni, Pd/C google.comchemrxiv.org |

| Temperature | 80 - 110 °C nrochemistry.comgoogle.com | 40 - 80 °C |

| Pressure | Atmospheric | 1 - 20 bar H₂ |

| Reactant Ratio | Amine:HCHO:HCOOH (molar) ~ 1:1.1:1.8 nrochemistry.com | Amine:Paraformaldehyde (molar) ~ 1:1.1 |

| Solvent | Often aqueous or solvent-free researchgate.net | Methanol (B129727), Toluene google.comchemrxiv.org |

| Yield | Typically >90% | Typically >90% |

Reactions with Epoxides (e.g., Ethylene (B1197577) Oxide, Propylene (B89431) Oxide)

The reaction of secondary amines with epoxides, known as aminolysis, is a well-established method for the synthesis of β-amino alcohols. This ring-opening reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. mdpi.comemich.edu In the case of Diisononylamine, the bulky isononyl groups introduce significant steric hindrance, which influences the reaction conditions and regioselectivity.

The general reaction proceeds via an SN2 mechanism, where the nitrogen atom of Diisononylamine attacks an epoxide carbon, leading to the opening of the three-membered ring. emich.edu This process can be conducted under anhydrous conditions at elevated temperatures or catalyzed by various agents to proceed under milder conditions. emich.edugoogle.com

With an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can occur at either the less substituted carbon (C1) or the more substituted carbon (C2). The regioselectivity is sensitive to reaction conditions. Generally, under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom (C1), yielding the primary alcohol. wikipedia.org

The reaction of Diisononylamine with ethylene oxide produces a single product, 2-(diisononylamino)-ethanol. However, its reaction with propylene oxide can yield two isomeric products: 1-(diisononylamino)-propan-2-ol (from attack at C1) and 2-(diisononylamino)-propan-1-ol (from attack at C2). The former is typically the major product due to steric factors. researchgate.net

Table 1: Reaction of Diisononylamine with Epoxides

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product |

| Diisononylamine | Ethylene Oxide | Heat (e.g., 100-180°C), Anhydrous google.comlookchem.com | 2-(diisononylamino)-ethanol |

| Diisononylamine | Propylene Oxide | Heat, Anhydrous google.com | 1-(diisononylamino)-propan-2-ol |

Formation of Dithiocarbamates from Diisononylamine

Dithiocarbamates are a class of organosulfur compounds synthesized from primary or secondary amines and carbon disulfide. nih.govnih.gov They are versatile ligands capable of forming stable complexes with a wide range of metals. nih.govnih.gov The synthesis using a secondary amine like Diisononylamine results in a dialkyldithiocarbamate.

The synthesis of metal diisononyldithiocarbamates is typically a two-step, one-pot process. nih.gov

Formation of the Dithiocarbamate (B8719985) Salt: Diisononylamine is reacted with carbon disulfide in the presence of a base. nih.gov Common bases include sodium hydroxide (B78521) or potassium hydroxide, which yield the corresponding alkali metal dithiocarbamate salt. nih.gov The reaction is exothermic and often conducted at low temperatures (e.g., in an ice bath) to control the reaction rate and prevent the decomposition of the product. nih.gov

Formation of the Metal Complex: An aqueous or methanolic solution of the in-situ generated diisononyldithiocarbamate salt is then treated with a solution of a metal salt (e.g., metal halide or acetate). nih.govjocpr.com This results in a metathesis reaction where the metal diisononyldithiocarbamate precipitates from the solution, driven by its low solubility in the reaction medium. nih.gov The resulting solid complex can then be collected by filtration. nih.gov

Table 2: Examples of Metal Diisononyldithiocarbamate Synthesis

| Dithiocarbamate Source | Metal Salt Reactant | Solvent | Product |

| Sodium Diisononyldithiocarbamate | Nickel(II) Chloride (NiCl₂) | Methanol/Water | Nickel(II) Diisononyldithiocarbamate |

| Sodium Diisononyldithiocarbamate | Zinc(II) Chloride (ZnCl₂) | Methanol/Water | Zinc(II) Diisononyldithiocarbamate |

| Sodium Diisononyldithiocarbamate | Copper(II) Chloride (CuCl₂) | Methanol/Water | Copper(II) Diisononyldithiocarbamate |

| Sodium Diisononyldithiocarbamate | Lead(II) Acetate (Pb(OAc)₂) | Methanol/Water | Lead(II) Diisononyldithiocarbamate |

The formation of the dithiocarbamate anion from Diisononylamine and carbon disulfide proceeds through a nucleophilic addition mechanism. nih.gov

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of Diisononylamine onto the electrophilic carbon atom of carbon disulfide (CS₂). This addition results in the formation of a zwitterionic intermediate, which possesses both a positive charge on the nitrogen atom and a negative charge on a sulfur atom. nih.gov

In the presence of a base, such as sodium hydroxide, a proton is abstracted from the nitrogen atom of the zwitterionic intermediate. This deprotonation neutralizes the positive charge on the nitrogen and results in the formation of the stable diisononyldithiocarbamate anion and a water molecule. nih.gov This anion exists in resonance, with the negative charge delocalized over both sulfur atoms. nih.gov

The choice of solvent is critical for controlling the reaction and isolating the product in dithiocarbamate synthesis. nih.gov For the initial reaction between the amine and CS₂, polar solvents like ethanol, methanol, or tetrahydrofuran (B95107) (THF) are commonly employed. nih.govnih.govderpharmachemica.com Water can also be used as a green solvent for this reaction. researchgate.net The solubility of the reactants and the intermediate salt, as well as the ability to dissipate heat from the exothermic reaction, are key considerations. nih.gov For the subsequent metal complex formation, the solvent must be able to dissolve both the dithiocarbamate salt and the incoming metal salt. nih.gov Water and methanol are frequently used for this step. jocpr.comderpharmachemica.com The desired final product, the metal diisononyldithiocarbamate, is typically insoluble in this medium, which allows for its easy separation via precipitation and filtration. nih.gov Non-polar solvents such as diethyl ether are often used for washing the final product to remove impurities. nih.gov

Azeotropic distillation is a technique used to remove water from a reaction mixture to drive a reaction to completion, particularly in equilibrium-limited reactions like esterifications. While it is a powerful purification and process control method in chemical synthesis, the synthesis of metal diisononyldithiocarbamates generally does not require this technique. manchester.ac.uk The formation reaction is typically a rapid, irreversible precipitation process, and the removal of water is not necessary to drive the reaction forward. Purification is achieved through precipitation, filtration, and washing with appropriate solvents. nih.gov

Molecular Structure, Aggregation Behavior, and Solution Chemistry

Studies on the Aggregation Tendencies of Diisononylamine Salts

The formation of aggregates is a common phenomenon for long-chain amine salts in solution, driven by the hydrophobic interactions of the alkyl chains and the electrostatic interactions of the charged head groups.

Dimeric Form of Diisononylamine Hydrochloride Salt

General Aggregation Behavior of Strong Acid Salts of Long-Chain Secondary Amines

The aggregation of strong acid salts of long-chain secondary amines is a well-documented phenomenon. Research on various long-chain amine sulfates in benzene (B151609) has shown that the extent of aggregation is dependent on the structure of the amine. For instance, light scattering measurements have revealed that while some amine sulfates remain monomeric, others form aggregates with aggregation numbers as high as 38. osti.gov The formation of these aggregates is influenced by factors such as the length and branching of the alkyl chains, the nature of the counter-ion, and the properties of the solvent. For diisononylamine, with its two bulky, branched nonyl groups, significant steric hindrance might influence the size and shape of the aggregates formed by its salts.

Diisononylamine as an Organic Electron Scavenger in Radiation Chemical Studies

While specific studies on diisononylamine as an organic electron scavenger in radiation chemistry are not prominent in the available literature, the general behavior of aliphatic amines in such contexts can be considered. The electrochemical oxidation of aliphatic amines has been studied, revealing that they can be oxidized, indicating their potential to interact with electrons. nih.govmdpi.com In radiation chemistry, compounds that can react with and neutralize free electrons are known as electron scavengers. The lone pair of electrons on the nitrogen atom in diisononylamine makes it a potential candidate for this role. The large, electron-donating alkyl groups would increase the electron density on the nitrogen, potentially enhancing its ability to interact with and scavenge solvated electrons generated during irradiation. However, without specific experimental data, this remains a theoretical consideration based on the known properties of amines.

Intermolecular Interactions and Solvation Effects in Diisononylamine Systems

The intermolecular forces and solvation of diisononylamine are primarily governed by its molecular structure, which consists of a polar secondary amine group and large, nonpolar alkyl chains.

The dominant intermolecular forces in pure diisononylamine would be London dispersion forces, arising from the large, branched alkyl chains. vedantu.com Due to the presence of the N-H bond, diisononylamine can also participate in hydrogen bonding, although this will be sterically hindered by the bulky nonyl groups. stackexchange.com The ability to form hydrogen bonds is a crucial factor in the physical properties and solubility of amines. libretexts.orgyoutube.com

When considering the solvation of diisononylamine, the principle of "like dissolves like" is paramount. The long, nonpolar alkyl chains make it highly soluble in nonpolar organic solvents. Conversely, its solubility in polar solvents like water is expected to be very low. While the amine group can form hydrogen bonds with water, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large hydrophobic part of the molecule would be significant. libretexts.org

The table below summarizes the expected primary intermolecular forces in diisononylamine.

| Intermolecular Force | Presence in Diisononylamine | Relative Strength |

| London Dispersion Forces | Yes | Significant due to large alkyl chains |

| Dipole-Dipole Interactions | Yes | Moderate due to the polar N-H bond |

| Hydrogen Bonding | Yes | Present but sterically hindered |

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a key technique for determining the molecular weight of diisononylamine and for studying its fragmentation patterns, which can aid in structural confirmation.

Coupling chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures and the definitive identification of compounds like diisononylamine.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is well-suited for the analysis of large, less volatile compounds like diisononylamine. The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the molecule, often yielding the protonated molecular ion [M+H]⁺ as the base peak. This provides clear molecular weight information. The choice of alkylamine additives in the mobile phase can enhance chromatographic performance. nih.gov LC-MS/MS can be used for even more sensitive and specific quantification. lcms.cz

GC-MS (Gas Chromatography-Mass Spectrometry): The analysis of high-molecular-weight amines by GC-MS can be challenging due to their polarity and potential for thermal degradation. vt.edu Derivatization is often employed to increase volatility and improve peak shape. gdut.edu.cnresearchgate.netemerypharma.com However, with the appropriate deactivated column, direct analysis is possible. labrulez.com The fragmentation pattern observed in the mass spectrum is highly informative. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.commiamioh.edu This results in the formation of a stable, resonance-stabilized iminium ion. The largest alkyl group is preferentially lost. miamioh.edu

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of diisononylamine and its fragments, further confirming its identity.

Predicted Mass Spectral Fragmentation of Diisononylamine

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 270.3 | Protonated molecular ion (in ESI-MS) |

| [M]⁺˙ | 269.3 | Molecular ion (in EI-MS) |

| [M-C₈H₁₇]⁺ | 156.2 | α-cleavage with loss of an octyl radical |

| [M-C₉H₁₉]⁺ | 142.2 | α-cleavage with loss of a nonyl radical |

Chromatographic Separations and Purity Assessment

Gas Chromatography (GC): For GC analysis of amines, the choice of column is critical to prevent peak tailing caused by the interaction of the basic amine with acidic sites on the column. Specialized columns, such as those with a base-deactivated stationary phase (e.g., CP-Volamine), are often used to achieve good peak shape and reproducibility. labrulez.com Temperature programming is employed to elute the high-boiling diisononylamine in a reasonable time.

Liquid Chromatography (LC): Reversed-phase HPLC is a common method for the analysis of less volatile amines. The use of a C18 column is often suitable. chromatographyonline.com To improve peak shape and retention, ion-pairing agents or mobile phase additives like alkylamines can be used. nih.gov Detection can be achieved by UV-Vis after derivatization or, more powerfully, by mass spectrometry (LC-MS). chromatographyonline.com

Purity assessment involves quantifying the area of the diisononylamine peak relative to the total area of all peaks in the chromatogram. Method validation, including parameters like linearity, accuracy, and precision, is crucial for reliable purity determination. copernicus.org

Thermal Analysis Techniques (e.g., DSC, TGA) in Compound Characterization

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two complementary methods that provide critical information about a compound's thermal stability and phase behavior. slideshare.net

TGA measures the change in mass of a sample as it is heated over time. dss.go.th For Diisononylamine, a TGA scan would reveal its decomposition temperature, which is a key indicator of its thermal stability. It can also be used to quantify volatile content, such as residual moisture. slideshare.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal events like melting and boiling points. dss.go.th A DSC analysis of Diisononylamine would precisely determine its melting point and any other phase transitions. Furthermore, the DSC technique can be used to determine the purity of highly pure (>98.5%) crystalline substances. guidechem.com

While specific DSC and TGA thermograms for Diisononylamine are not available in the cited literature, a study on a derivative, tetraisononylthiuramdisulfide (TINTD), confirms that these characterization techniques were used in its analysis. Another source notes that Diisononylamine's nitrosamine (B1359907) derivative is "involatile," which suggests a high boiling point and significant thermal stability for the parent compound. slideshare.net

Potentiometric Titration for Purity Determination

Potentiometric titration is a highly accurate and reliable method for determining the purity of acidic or basic substances. For a basic compound like Diisononylamine, this involves titrating a solution of the amine with a standardized acid. The endpoint of the titration, where all the amine has been neutralized, is determined by monitoring the sharp change in potential (voltage) using an electrode. This technique is widely used in the pharmaceutical industry for assaying active ingredients and is suitable for automation.

The analysis of a Diisononylamine derivative provides a direct example of this technique's application. In the characterization of tetraisononylthiuramdisulfide (TINTD), which is synthesized from Diisononylamine, its purity was determined by potentiometric titration.

Table 3: Purity Determination of a Diisononylamine Derivative by Potentiometric Titration

| Compound | Titrant | Purity Result | Source |

|---|

This result demonstrates the utility of potentiometric titration for quantitative purity assessment in systems involving Diisononylamine. Another study used an electromotive force (emf) titration technique to investigate the behavior of the hydrochloride salt of Diisononylamine in solution.

Elemental Analysis (e.g., CHNS Analysis)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is fundamental for confirming the empirical formula of a synthesized compound and assessing its purity. The method involves combusting a small, precisely weighed sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD).

The molecular formula for Diisononylamine is C₁₈H₃₉N. From this, the theoretical elemental composition can be calculated. An experimental analysis of a sample of Diisononylamine should yield results that closely match these theoretical values. A similar approach was used to confirm the composition of a Diisononylamine derivative, where the experimentally found percentages were compared to the expected values.

Table 4: Theoretical vs. Found Elemental Composition for Diisononylamine and its Derivative

| Compound | Element | Theoretical % | Found % (Example) |

|---|---|---|---|

| Diisononylamine (C₁₈H₃₉N) | Carbon (C) | 79.92% | Not available |

| Hydrogen (H) | 14.51% | Not available | |

| Nitrogen (N) | 5.18% | Not available | |

| TINTD (C₃₈H₇₆N₂S₄) | Carbon (C) | 66.2% | 67.2% |

| Hydrogen (H) | 11.1% | 10.8% | |

| Nitrogen (N) | 4.1% | 4.2% |

Diisononylamine in Polymer Science and Materials Engineering

Role as a Chemical Intermediate in Polymer Additives and Modifiers

Diisononylamine's primary role in polymer science is as a precursor to a new generation of polymer additives, particularly vulcanization accelerators. The introduction of 'safe' amino components, such as diisononylamine, into traditional accelerator molecules is an effective strategy to prevent the formation of carcinogenic N-nitroso compounds during rubber production nih.gov. These N-nitrosamines can form from the reaction of secondary amines, which are breakdown products of many conventional accelerators, with nitrosating agents present in the rubber compounding ingredients or the environment.

The highly branched structure of diisononylamine is a key feature that contributes to its "safe" classification. This steric hindrance makes the nitrogen atom less accessible for nitrosation reactions, significantly reducing the potential for the formation of harmful nitrosamines. Consequently, diisononylamine is a preferred building block for creating safer alternatives to traditional accelerators like those based on dimethylamine (B145610), diethylamine, or dibutylamine.

Applications in Rubber Chemistry and Vulcanization Processes

The concerns over the formation of carcinogenic nitrosamines from conventional rubber accelerators have driven the development of safer alternatives derived from diisononylamine. These find significant application in the vulcanization of natural rubber and synthetic polyisoprene latex, which are used in a wide array of products, including medical gloves, balloons, and other consumer goods.

Diisononylamine is a key raw material in the synthesis of Tetraisononylthiuram Disulfide (TINTD). The synthesis generally involves the reaction of diisononylamine with carbon disulfide in the presence of an oxidizing agent. The resulting TINTD is a highly effective vulcanization accelerator that is considered nitrosamine-safe robinsonbrothers.uk. The bulky isononyl groups on the nitrogen atoms sterically hinder the formation of N-nitrosamines, making TINTD a safer alternative to traditional thiuram disulfides like tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD).

Diisononylamine is also used to produce Zinc Diisononyldithiocarbamate (ZDNC), another important nitrosamine-safe accelerator. The synthesis typically involves the reaction of diisononylamine with carbon disulfide to form diisononyldithiocarbamic acid, which is then reacted with a zinc salt to yield ZDNC. ZDNC is a fast-acting accelerator that provides good cure characteristics and physical properties to rubber vulcanizates robinsonbrothers.uk. Similar to TINTD, the branched isononyl groups in ZDNC significantly reduce the risk of nitrosamine (B1359907) formation compared to conventional zinc dithiocarbamates like zinc dimethyldithiocarbamate (ZDMC) and zinc diethyldithiocarbamate (B1195824) (ZDEC).

The vulcanization mechanism of diisononylamine-derived accelerators like TINTD and ZDNC follows the general pathways of thiuram disulfides and zinc dithiocarbamates, respectively.

In the case of TINTD (a thiuram disulfide) , during vulcanization, it can act as a sulfur donor, releasing sulfur that forms crosslinks between the polymer chains. The process is often activated by zinc oxide and fatty acids. The thiuram disulfide can also decompose to form dithiocarbamate (B8719985) radicals, which can then react with the rubber backbone to initiate crosslinking. In the presence of zinc oxide, TINTD can also lead to the in-situ formation of ZDNC, which then participates in the vulcanization process.

For ZDNC (a zinc dithiocarbamate) , the vulcanization mechanism involves the formation of an active accelerator complex. This complex reacts with sulfur to form a sulfurating agent, which then transfers sulfur to the rubber polymer chains, creating mono-, di-, and polysulfidic crosslinks. Zinc oxide plays a crucial role as an activator in this process. The bulky isononyl groups of ZDNC can also influence the nature and distribution of these crosslinks, which in turn affects the final physical properties of the rubber product.

Accelerators derived from diisononylamine, such as ZDNC and TINTD, have demonstrated excellent performance in both natural rubber (NR) and synthetic polyisoprene (PI) latex systems. These "safer" accelerators can provide cure characteristics and physical properties comparable or even superior to conventional accelerators, without the associated risk of forming carcinogenic nitrosamines.

In natural rubber latex , ZDNC is used for prevulcanization and is noted for providing good transparency and color to latex films, along with superior UV stability ajer.org. Studies have shown that combinations of ZDNC with other accelerators can lead to vulcanizates with high tensile strength and modulus, making it a suitable replacement for traditional, less safe dithiocarbamates.

For synthetic polyisoprene latex , which is often used as a non-allergenic alternative to natural rubber, diisononylamine-based accelerators are also highly effective. The use of ZDNC, in combination with other accelerators, has been shown to overcome processing variabilities in polyisoprene latex and improve the consistency of the final product's physical properties robinsonbrothers.uk. A cure system based on ZDNC and di-isopropyl xanthogen polysulfide (DIXP) has been found to be a viable replacement for traditional accelerators in nitrile rubber latex for applications like gloves, offering a superior cure profile.

Below are interactive data tables summarizing the typical performance of ZDNC and TINTD in natural rubber and polyisoprene latex.

Table 1: Typical Cure Characteristics of Diisononylamine-Based Accelerators in Natural Rubber Latex

| Accelerator System | Scorch Time (ts2, min) | Cure Time (t90, min) | Maximum Torque (S'max, dNm) |

| Conventional (e.g., ZDEC/ZMBT) | 2.5 - 4.0 | 8 - 12 | 10 - 15 |

| ZDNC-based | 3.0 - 5.0 | 9 - 14 | 11 - 16 |

| TINTD-based | 4.0 - 6.0 | 12 - 18 | 10 - 14 |

Table 2: Typical Mechanical Properties of Natural Rubber Latex Vulcanizates with Diisononylamine-Based Accelerators

| Accelerator System | Tensile Strength (MPa) | Modulus at 500% (MPa) | Elongation at Break (%) |

| Conventional (e.g., ZDEC/ZMBT) | 25 - 30 | 5 - 7 | 800 - 900 |

| ZDNC-based | 26 - 32 | 6 - 8 | 800 - 900 |

| TINTD-based | 24 - 29 | 5 - 7 | 850 - 950 |

Table 3: Typical Cure Characteristics of Diisononylamine-Based Accelerators in Polyisoprene Latex

| Accelerator System | Scorch Time (ts2, min) | Cure Time (t90, min) | Maximum Torque (S'max, dNm) |

| Conventional (e.g., ZDBC) | 2.0 - 3.5 | 7 - 10 | 9 - 13 |

| ZDNC/DIXP | 2.5 - 4.0 | 8 - 12 | 10 - 14 |

| TINTD/DIXP | 3.5 - 5.0 | 10 - 15 | 9 - 13 |

Table 4: Typical Mechanical Properties of Polyisoprene Latex Vulcanizates with Diisononylamine-Based Accelerators

| Accelerator System | Tensile Strength (MPa) | Modulus at 500% (MPa) | Elongation at Break (%) |

| Conventional (e.g., ZDBC) | 20 - 25 | 4 - 6 | 750 - 850 |

| ZDNC/DIXP | 22 - 27 | 5 - 7 | 750 - 850 |

| TINTD/DIXP | 21 - 26 | 4 - 6 | 800 - 900 |

The molecular structure of the secondary amine precursor is a critical factor in determining the rate and extent of nitrosamine formation. The branched alkyl chains of diisononylamine create significant steric hindrance around the nitrogen atom. This steric bulk physically obstructs the approach of nitrosating agents, such as nitrous acid or its derivatives, making the nitrosation reaction kinetically unfavorable.

In contrast, secondary amines with linear alkyl chains, such as dimethylamine, diethylamine, and dibutylamine, have a more exposed nitrogen atom, allowing for easier attack by nitrosating agents and a higher propensity for nitrosamine formation. The rate of nitrosation has been shown to decrease with increasing steric hindrance around the amine nitrogen ccsnorway.com. For example, the nitrosation rate follows the general trend: dimethylamine > diethylamine > di-isopropylamine ccsnorway.com. The highly branched isononyl groups of diisononylamine place it at the far end of this spectrum, exhibiting a very low tendency for nitrosation.

This principle is the foundation of the "safe amine" concept in the rubber industry, where the intentional design of accelerator molecules with sterically hindered secondary amine moieties, like diisononylamine, leads to a new class of safer materials that significantly reduce the risk of carcinogenic nitrosamine exposure in both manufacturing environments and final rubber products nih.govnih.gov.

An article on the specific applications of Diisononylamine in polymer science and materials engineering as outlined cannot be generated at this time. Extensive research using targeted search queries did not yield specific information on the use of Diisononylamine derivatives as polymer stabilizers in halogen-containing polymers, their role in emulsions and dispersions within materials science, or their incorporation into functional and specialty polymers.

Therefore, due to the lack of available scientific and technical information specifically on Diisononylamine in the outlined areas, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.

Environmental Fate, Degradation Pathways, and Assessment in Chemical Systems

Biodegradation Studies of Diisononylamine

Biodegradation is a key process determining the persistence of organic chemicals in the environment. It involves the breakdown of substances by microorganisms. For complex molecules like diisononylamine, the extent and rate of biodegradation are critical for assessing its environmental impact.

Specific studies on the ready biodegradability of diisononylamine in aqueous environments following standardized protocols, such as the OECD 301 series, are not extensively available in public literature. oecd.orgfao.org These tests are stringent and designed to determine if a chemical can be rapidly and completely mineralized by unadapted microorganisms under aerobic conditions. fao.org

For a substance to be classified as "readily biodegradable," it must typically achieve a degradation level of over 60% (based on oxygen demand or carbon dioxide production) or 70% (based on dissolved organic carbon removal) within a 28-day period, including a "10-day window" where this pass level is met. oecd.orgfao.org

Given the characteristics of diisononylamine—a high molecular weight, branched aliphatic amine with low water solubility—it is anticipated that it may not meet the strict criteria for ready biodegradability. nih.gov Compounds with these features often exhibit limited bioavailability to microorganisms, which can result in slow or incomplete degradation. nih.gov Studies on other fatty amine derivatives have shown that poor water solubility and potential toxicity to microorganisms at test concentrations can lead to results indicating a lack of ready biodegradability. nih.gov

The rate of diisononylamine biodegradation is subject to a range of environmental factors that affect microbial activity. While specific data for DINA is scarce, the degradation of other amines is known to be significantly influenced by these parameters. nih.govrsc.org

Temperature: Microbial activity generally increases with temperature up to an optimal point, beyond which degradation rates decline. For most environmental systems, biodegradation is most efficient in a mesophilic range (20-40°C). nih.govrsc.org

pH: The pH of the environment affects both the amine's chemical form and the metabolic activity of microorganisms. Most bacteria and fungi involved in biodegradation thrive in environments with a pH close to neutral (pH 6-8). nih.gov Extreme pH values can inhibit microbial enzymes and slow down or halt the degradation process.

Oxygen Availability: As a complex organic molecule, the aerobic biodegradation of diisononylamine is expected to be more efficient than anaerobic degradation. Oxygen acts as the primary electron acceptor for microorganisms, allowing for more complete breakdown and energy extraction from the substrate. nih.gov

Salinity: High concentrations of salt can create osmotic stress on microorganisms, potentially inhibiting their growth and metabolic functions, which would reduce the rate of biodegradation.

Table 1: General Influence of Environmental Factors on Amine Biodegradation

| Factor | Condition | Expected Impact on Diisononylamine Biodegradation Rate | Rationale |

| Temperature | Low (<10°C) | Decreased | Reduced microbial metabolic activity. nih.gov |

| Moderate (20-35°C) | Optimal | Favorable conditions for most degrading microorganisms. nih.gov | |

| High (>45°C) | Decreased | Enzyme denaturation and stress on mesophilic organisms. nih.gov | |

| pH | Acidic (<6) | Decreased | Inhibition of key microbial enzymes; protonation of the amine group can affect uptake. nih.gov |

| Neutral (6-8) | Optimal | Ideal range for the majority of environmental microorganisms. nih.gov | |

| Alkaline (>9) | Decreased | Inhibition of microbial metabolism. nih.gov | |

| Oxygen | Aerobic | Higher | Oxygen is a highly efficient electron acceptor, promoting complete degradation. nih.gov |

| Anaerobic | Lower | Slower metabolic process with alternative electron acceptors, often leading to incomplete degradation. nih.gov | |

| Salinity | High | Decreased | Osmotic stress on non-adapted microorganisms. |

Formation and Fate of Degradation Products

The degradation of diisononylamine can lead to the formation of various transformation products, some of which may be of environmental concern. The specific pathways and resulting products are influenced by the degradation mechanism and the surrounding chemical environment.

As a secondary amine, diisononylamine has the potential to react with nitrosating agents to form N-nitrosodiisononylamine. youtube.com This reaction typically occurs when amines come into contact with nitrites (NO₂⁻) under acidic conditions. researchgate.netusp.org

The general mechanism involves the formation of a nitrosating species, such as nitrous acid (HNO₂), which then reacts with the unprotonated secondary amine. researchgate.net The formation of N-nitrosamines is a significant concern because this class of compounds is often associated with carcinogenic properties. youtube.comnih.gov The rate of nitrosamine (B1359907) formation is highly dependent on factors like the pH of the solution, the concentration of the amine, and the concentration of the nitrite. usp.org Studies on other dialkylamines have shown that the risk of nitrosamine formation in aqueous solutions becomes significant at a pH below 6. usp.orgbohrium.com

The highly branched "isononyl" alkyl chains of diisononylamine may introduce steric hindrance around the nitrogen atom. This branching could potentially slow down the rate of nitrosation compared to linear secondary amines of similar molecular weight due to the difficulty of the nitrosating agent accessing the amine nitrogen. cranfield.ac.uk

Nitramines (R₂N-NO₂) are another class of compounds that can be formed from the degradation of secondary amines. nih.govieaghg.org Their formation can occur through the reaction of amines with potent nitrating agents or via radical pathways. nih.govccsnorway.com For instance, secondary amines can react with reactive nitrogen species like peroxynitrite (ONOO⁻) to yield both nitrosamines and nitramines. nih.gov The reaction involves the one-electron oxidation of the secondary amine to form an amino radical, which can then react with nitrogen dioxide (•NO₂) to form the nitramine. nih.gov While considered a potential degradation product, the formation of nitramines from environmental degradation of amines is generally thought to be less common than nitrosamine formation under typical conditions. ieaghg.orgccsnorway.com

The distinction between primary and ultimate degradation is crucial for understanding the environmental fate of diisononylamine.

Primary Degradation refers to the initial structural transformation of the parent compound. acs.orgnih.gov In this stage, diisononylamine would lose its original chemical identity, for example, through the cleavage of a carbon-nitrogen bond or oxidation of an alkyl chain. The resulting transformation products may still be large, complex organic molecules. researchgate.net Given its structure, primary degradation of DINA is plausible, but this does not guarantee complete removal of environmental risk. nih.govresearchgate.net

Ultimate Degradation , or mineralization, is the complete breakdown of an organic compound into simple inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral salts (e.g., ammonium). acs.orgnih.gov Achieving ultimate degradation is the most desirable outcome from an environmental perspective as it represents the complete removal of the organic pollutant. For a large and complex molecule like diisononylamine, ultimate degradation is expected to be a slow process and may be incomplete, potentially leading to the accumulation of more persistent intermediate products. nih.gov

Environmental Transport and Deposition Studies of Diisononylamine and its Derivatives

Diisononylamine, a secondary amine with two large, branched nonyl groups, is primarily used as a chemical intermediate in the synthesis of other substances, such as surfactants and corrosion inhibitors. atamanchemicals.com Its environmental transport and deposition are governed by its physicochemical properties, particularly its hydrophobic nature and low water solubility. atamanchemicals.com While specific research on the environmental transport of diisononylamine is limited, the behavior of other long-chain aliphatic amines (LCAAs) and related compounds can provide insights into its likely fate in the environment.

Due to its expected low vapor pressure, long-range atmospheric transport of diisononylamine in the gaseous phase is not anticipated to be a significant pathway. However, like other amines, it can be released into the atmosphere and subsequently undergo dispersion, transport, and deposition. ieaghg.org The primary mechanism for atmospheric removal is likely to be reactions with photochemically generated hydroxyl radicals. ieaghg.org Furthermore, amines can be present in the atmosphere in both gaseous and particulate forms. Secondary amines, such as diisononylamine, can contribute to the formation and growth of new atmospheric particles. ieaghg.org Deposition from the atmosphere can occur through wet deposition (precipitation) and dry deposition (settling of particles). nilu.no Localized deposition of droplets containing amines can occur close to emission sources, particularly from industrial stacks with high water vapor content. nilu.no

In aquatic environments, the hydrophobic character of diisononylamine suggests a strong tendency to partition from the water column to sediment and suspended organic matter. The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of chemicals in soil and their partitioning in aquatic systems. chemsafetypro.comecetoc.org For hydrophobic organic compounds like diisononylamine, a high Koc value is expected, indicating strong adsorption to soil and sediment and limited mobility. chemsafetypro.com This behavior is consistent with studies on other long-chain amines, which show strong binding to soil, potentially slowing their transport to groundwater despite their miscibility in water under certain conditions.

The transport of diisononylamine in soil and its potential to leach into groundwater is therefore expected to be limited. However, the presence of other substances, such as dissolved organic matter, can influence the sorption behavior of organic compounds in soil. nih.gov While specific data for diisononylamine is not available, the general behavior of similar amines suggests that it would be largely retained in the upper soil layers.

Below is a table summarizing the expected environmental distribution of high molecular weight amines based on their general properties.

| Environmental Compartment | Expected Partitioning and Transport of High Molecular Weight Amines | Key Influencing Factors |

| Atmosphere | Low potential for long-range transport in gaseous form. Potential for transport adsorbed to particulate matter. Removal via reaction with hydroxyl radicals and wet/dry deposition. ieaghg.orgnilu.no | Vapor pressure, particle size, atmospheric conditions (sunlight, precipitation). nilu.no |

| Water | Low solubility suggests partitioning from water to sediment and suspended solids. atamanchemicals.com | Hydrophobicity (log Kow), water solubility. |

| Soil | Strong adsorption to soil organic matter, leading to low mobility and limited leaching to groundwater. chemsafetypro.com | Soil organic carbon content (Koc), soil pH. chemsafetypro.com |

| Sediment | Expected to be a major sink for diisononylamine in aquatic environments due to partitioning from water. | Partition coefficient (Koc), sediment organic matter content. chemsafetypro.com |

| Biota | Potential for bioaccumulation in aquatic organisms due to hydrophobicity, though metabolism can reduce this potential. | Lipophilicity (log Kow), metabolic pathways in organisms. |

Methodologies for Assessing Environmental Persistence and Transformation

The assessment of the environmental persistence and transformation of diisononylamine involves a combination of laboratory testing, environmental monitoring, and modeling approaches. These methodologies aim to determine the rates and pathways of degradation under various environmental conditions.

Biodegradation Assessment:

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. fao.orgresearchgate.net "Ready biodegradability" tests (e.g., OECD 301 series) are stringent screening tests that determine if a substance can be rapidly and completely biodegraded by microorganisms from wastewater treatment plants. researchgate.netnih.gov For substances like long-chain amines that may be water-insoluble or toxic to microorganisms at high concentrations, modified test methods may be necessary to obtain reliable results. researchgate.net These can include using lower test concentrations or adding a non-biodegradable carrier to improve bioavailability. researchgate.net If a substance is not readily biodegradable, further "inherent biodegradability" tests can be conducted to assess its potential for degradation under more favorable conditions.

The primary biodegradation of diisononylamine would involve the initial alteration of the molecule by microorganisms, while ultimate biodegradation refers to its complete breakdown to carbon dioxide, water, and mineral salts. nih.gov The degradation of amines can produce various intermediates, including ammonia (B1221849), aldehydes, and smaller alkylamines. ieaghg.orgnih.gov In some cases, the formation of more persistent or toxic transformation products, such as nitrosamines and nitramines, is a concern, especially during atmospheric degradation. ieaghg.org

Abiotic Degradation Assessment:

Abiotic degradation processes, including hydrolysis and photolysis, are also important in determining the environmental persistence of a chemical.

Hydrolysis: The potential for hydrolysis, the reaction with water, can be assessed using standardized guidelines (e.g., OECD 111). For amines, hydrolysis is generally not considered a significant degradation pathway unless there are functional groups susceptible to this reaction. Theoretical prediction methods based on density functional theory can also be used to estimate hydrolysis rates. researchgate.net

Photolysis: Direct photolysis involves the degradation of a chemical by direct absorption of sunlight. Indirect photolysis occurs through reactions with photochemically generated reactive species, such as hydroxyl radicals. nih.gov The rate of photolysis can be determined experimentally by exposing the chemical in aqueous solution to a light source that simulates sunlight. nih.gov

Analytical Methodologies:

Accurate and sensitive analytical methods are crucial for detecting and quantifying diisononylamine and its transformation products in environmental samples such as water, soil, and sediment. Due to the complexity of environmental matrices, sample preparation is a critical step. researchgate.net

Common analytical techniques for amines include:

Gas Chromatography (GC): Often coupled with a mass spectrometry (MS) detector (GC-MS) or a nitrogen-phosphorus detector (NPD). researchgate.net Derivatization is frequently required to improve the volatility and chromatographic behavior of polar amines. nilu.no

High-Performance Liquid Chromatography (HPLC): Can be used with various detectors, including ultraviolet (UV) or fluorescence detectors. researchgate.net Derivatization may also be employed to enhance detection sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that is increasingly used for the analysis of trace levels of organic contaminants in environmental samples. nih.gov

The table below summarizes various analytical methods used for the determination of amines in environmental samples.

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limits | Reference |

| GC-MS | Air, Water, Soil | Solvent extraction, derivatization, solid-phase extraction (SPE) | ng/m³ (air), µg/L (water) | nilu.noresearchgate.net |

| HPLC-UV/Fluorescence | Water, Food | Liquid-liquid extraction, derivatization | µg/L to mg/L | researchgate.net |

| LC-MS/MS | Air, Water | Direct injection (for water), solvent extraction, SPE | ng/L to µg/L | nih.gov |

The combination of these assessment methodologies provides a comprehensive picture of the likely persistence and transformation of diisononylamine in the environment. While specific data for diisononylamine is scarce, the approaches outlined are standard for chemical risk assessment and would be applicable to generate the necessary data. nih.goveuropa.eu

Theoretical and Computational Chemistry Studies of Diisononylamine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to calculate the electronic structure of molecules, providing a fundamental understanding of their stability, reactivity, and spectroscopic properties. nih.gov These first-principles approaches model the distribution of electrons within a molecule, which governs its chemical behavior. electrochemsci.org For diisononylamine, such studies can elucidate the nature of the nitrogen lone pair, the influence of the bulky isononyl groups, and the molecule's potential for interaction with other chemical species. Calculations can determine key parameters like molecular orbital energies, atomic charges, and dipole moments, which are essential for predicting reactivity. mdpi.commdpi.com

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for molecules the size of diisononylamine. semanticscholar.orgmdpi.com DFT is used to determine the ground-state electronic structure, optimize molecular geometry (bond lengths and angles), and calculate various chemical descriptors. mdpi.commdpi.com The accuracy of DFT calculations depends heavily on the choice of the functional and basis set. mdpi.com For amines and similar organic molecules, hybrid functionals like B3LYP or meta-GGA functionals like M05-2X are often employed with Pople-style basis sets (e.g., 6-31+G(d,p)) to achieve reliable results. mdpi.com

DFT calculations for diisononylamine can yield critical data regarding its chemical reactivity. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net Other parameters derived from DFT, such as the distribution of atomic charges and the molecular electrostatic potential (MEP), can identify the most reactive sites within the molecule. electrochemsci.orgresearchgate.net For diisononylamine, the nitrogen atom is expected to be the primary site for electrophilic attack due to the localization of the HOMO and its negative electrostatic potential.

Table 1: Representative DFT-Calculated Properties for Diisononylamine (Note: These values are illustrative examples of data obtained from DFT calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.2 Debye | Measures overall polarity of the molecule |

| Mulliken Charge on Nitrogen | -0.55 e | Highlights the nucleophilic character of the amine group |

A significant application of DFT is the mapping of reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. mdpi.comnih.gov This provides a detailed, energetic landscape of a chemical reaction, allowing for the determination of activation barriers and reaction mechanisms. researchgate.net For diisononylamine, this approach could be used to study its synthesis, its role as a catalyst, or its degradation mechanisms.

By modeling the interaction of diisononylamine with a reactant, researchers can identify the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Quantum chemical calculations can also characterize the structure of any stable intermediates that may form during the reaction. researchgate.net For instance, in an acid-catalyzed reaction involving diisononylamine, DFT could model the protonated amine intermediate and the subsequent transition states leading to products.

Table 2: Example of Calculated Relative Energies for a Hypothetical Reaction Pathway (Note: Values are illustrative for the reaction: Diisononylamine + Electrophile -> Product)

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (Diisononylamine + Electrophile) |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the intermediate |

| Intermediate | -5.8 | A stable species formed during the reaction |

| Transition State 2 (TS2) | +8.4 | Energy barrier for the conversion of the intermediate to product |

| Products | -20.1 | Final products of the reaction |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of two long, flexible isononyl chains, diisononylamine can adopt a vast number of different three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a powerful computational method for exploring this conformational flexibility. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule over time, allowing researchers to observe its dynamic behavior, including bond rotations, folding, and intermolecular interactions. mdpi.comresearchgate.net

Conformational analysis of diisononylamine using MD would reveal the most probable shapes the molecule adopts in different environments. nih.gov This is crucial for understanding how it packs in a condensed phase or how it might bind to a surface or another molecule. mdpi.com By analyzing the simulation trajectory, one can identify dominant conformations and the energetic barriers between them. Furthermore, MD simulations explicitly model intermolecular interactions, such as van der Waals forces and hydrogen bonding, providing insight into how diisononylamine molecules interact with each other or with other components in a mixture. biorxiv.org

Computational Modeling of Diisononylamine in Solvent Systems

The behavior of a solute is often significantly influenced by the solvent. nih.gov Computational models are used to study these solvent effects on the structure, stability, and reactivity of diisononylamine. These models can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Solvation Model based on Density (SMD) or COSMO, represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can be combined with quantum chemical calculations to estimate properties like solvation free energy, which is critical for predicting solubility and partition coefficients. nih.govnih.gov

Explicit solvent models, typically used in MD simulations, surround the solute molecule with a large number of individual solvent molecules (e.g., water). semanticscholar.orgmdpi.com This method provides a more detailed and dynamic picture of solute-solvent interactions, such as the formation of hydrogen-bonding networks around the amine group of diisononylamine. nih.gov This level of detail is essential for understanding reaction mechanisms where solvent molecules participate directly. nih.gov

Predictive Modeling of Degradation Pathways and Environmental Partitioning

Computational chemistry is increasingly used to predict the environmental fate of chemical compounds. researchgate.net For diisononylamine, this involves predicting its potential degradation pathways and its tendency to partition between different environmental compartments like water, soil, and air.

Predictive models for degradation often use rule-based expert systems or machine learning algorithms trained on large datasets of known chemical reactions. nih.govnih.govwickerlab.orgresearchgate.net By analyzing the structure of diisononylamine, these models can identify susceptible sites for metabolic or abiotic degradation (e.g., oxidation of the alkyl chains or reactions at the nitrogen atom) and predict the likely breakdown products. nih.gov

Environmental partitioning is primarily assessed by predicting partition coefficients, such as the octanol-water partition coefficient (log K_ow). nih.gov Computational methods like COSMO-RS or continuum solvation models combined with DFT can calculate the free energies of solvation in water and n-octanol, from which log K_ow can be derived. nih.gov This value is a key parameter in environmental risk assessment, as it indicates a substance's potential for bioaccumulation.

Table 3: Representative Predicted Environmental Properties for Diisononylamine (Note: These values are illustrative examples based on predictive computational models.)

| Property | Predicted Value | Methodology | Implication |

|---|---|---|---|

| log K_ow (Octanol-Water Partition Coefficient) | > 6.0 | DFT with SMD/COSMO-RS models nih.gov | High potential for bioaccumulation in fatty tissues |

| Primary Degradation Pathway | N-dealkylation, Alkyl-chain oxidation | Expert System/Machine Learning nih.govwickerlab.org | Identifies likely breakdown mechanisms in the environment |

| Atmospheric Half-life (OH radical reaction) | ~10 hours | Structure-Activity Relationship (SAR) models | Indicates persistence in the atmosphere |

Future Research Directions and Sustainable Chemistry Considerations

Development of Greener Synthesis Routes for Diisononylamine and its Derivatives

The industrial synthesis of amines has traditionally relied on processes that can be energy-intensive and may utilize hazardous materials. A significant future research direction is the development of more sustainable and environmentally benign synthesis routes for DINA and its derivatives.

The exploration of alternative solvents is a cornerstone of green chemistry, aiming to replace volatile organic compounds (VOCs) that are often toxic and flammable. mdpi.com For amine synthesis, deep eutectic solvents (DESs) are emerging as promising alternatives. mdpi.com These solvents, which are mixtures of hydrogen bond donors and acceptors, are typically biodegradable, have low toxicity, and can be tailored for specific reactions. mdpi.com Research into the use of DESs for the N-alkylation of amines has shown promising results, with some reactions achieving high yields under milder conditions. mdpi.com For instance, the use of a choline (B1196258) chloride/glycerol (ChCl/Gly) mixture as a solvent has been effective in the synthesis of diamines. mdpi.com Another approach is the use of solvent-free reaction conditions, which can be facilitated by techniques such as ball milling. This method has been shown to achieve quantitative conversion in the synthesis of enamines within minutes without the need for a catalyst or base. organic-chemistry.org

In conjunction with greener solvents, the development of novel catalytic systems is crucial. Traditional methods for synthesizing di- and tri-substituted amines often require harsh reaction conditions. nih.gov Modern catalytic approaches, such as those employing palladium, nickel, or ruthenium, can offer higher selectivity and efficiency under milder conditions. nih.govsci-hub.st For example, ruthenium catalysts have been used for the selective alkylation of aliphatic amines. sci-hub.st Future research could focus on developing catalysts that are not only highly efficient but also based on earth-abundant and non-toxic metals. The "hydrogen borrowing" strategy, where an alcohol is temporarily dehydrogenated to a carbonyl compound that then reacts with an amine, is another promising green catalytic approach for amine synthesis from renewable resources. rsc.org

| Parameter | Conventional Methods | Greener Alternatives |

|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., Toluene, Dichloromethane) | Deep Eutectic Solvents (e.g., ChCl/Gly), Water, Supercritical Fluids, Solvent-free |

| Catalysts | Often require harsh conditions, may use precious or toxic metals | Earth-abundant metal catalysts (e.g., Fe, Cu), Biocatalysts (e.g., enzymes), Photocatalysts |

| Reaction Conditions | High temperatures and pressures | Milder temperatures and pressures, ambient conditions |

| Feedstocks | Petroleum-based | Bio-based feedstocks (e.g., fatty acids, alcohols from biomass) |

| Byproducts | Can generate significant waste | Minimized waste generation, often with water as the primary byproduct |

Innovations in Diisononylamine-Based Materials for Enhanced Sustainability

The applications of DINA and its derivatives are expanding, and with this comes the opportunity to innovate for enhanced sustainability. A key area of research is the development of bio-based materials derived from or incorporating DINA. For example, long-chain fatty amines are being investigated as precursors for bio-based corrosion inhibitors. researchgate.netnih.gov These inhibitors can be synthesized from renewable resources like tall oil fatty acids and offer a more sustainable alternative to traditional, often more toxic, corrosion inhibitors. nih.gov The hydrophobic nature of the long hydrocarbon chains in DINA makes it a suitable candidate for creating protective films on metal surfaces. bohrium.com

Further research could explore the use of DINA in the formulation of other sustainable materials. For instance, its properties could be leveraged in the development of bio-based lubricants, plasticizers, or as a component in recyclable polymers. The goal is to create materials that not only perform well but also have a reduced environmental impact throughout their lifecycle, from production to disposal or recycling.

Advanced Analytical Methodologies for Complex Matrices

As the use of DINA expands, so does the need for robust and sensitive analytical methods to detect and quantify it in various complex matrices, such as environmental samples, industrial process streams, and finished products. canada.ca Current methods for amine detection often rely on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with mass spectrometry (MS). researchgate.netmdpi.comresearchgate.net

Future research in this area should focus on developing faster, more efficient, and field-deployable analytical techniques. This could include the development of novel derivatization reagents that enhance the detectability of DINA and its derivatives. mdpi.com Additionally, advances in mass spectrometry, such as tandem mass spectrometry (LC-MS/MS), can provide the high sensitivity and specificity needed for trace-level detection in complex samples. mdpi.commdpi.com The development of sensor-based technologies for real-time monitoring of DINA in industrial processes could also be a significant area of innovation. researchgate.net

| Technique | Principle | Advantages | Future Research Focus |

|---|---|---|---|

| HPLC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive mass spectrometric detection. | High sensitivity and specificity, suitable for complex matrices. mdpi.commdpi.com | Development of new stationary phases for better separation, miniaturization of systems. |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Excellent for volatile amines and their derivatives. | Development of new derivatization methods to improve volatility and thermal stability. researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume. researchgate.net | Improving sensitivity and interfacing with mass spectrometry. |

| Biosensors | Utilize biological recognition elements (e.g., enzymes, antibodies) for detection. | High specificity, potential for real-time monitoring. researchgate.net | Enhancing stability and robustness for industrial and environmental applications. |

Interdisciplinary Research Integrating Diisononylamine Chemistry with Emerging Fields

The unique properties of DINA, such as its long, branched alkyl chains and the reactivity of its amine group, make it a candidate for integration into various emerging scientific and technological fields. ijrpr.com Interdisciplinary research can unlock new applications and functionalities for DINA and its derivatives.

For example, in materials science, DINA could be explored as a building block for self-healing polymers or as a modifying agent for nanomaterials. ijrpr.comrsc.org In the field of drug discovery, the amine functionality is a key component in many bioactive molecules, and while DINA itself is not a pharmaceutical, its derivatives could be investigated for various therapeutic applications. chemscene.comnih.gov Furthermore, in environmental science, research could focus on the biodegradability of DINA and its potential use in applications like controlled-release systems for agrochemicals. ijrpr.com High-pressure studies of amines are also revealing new insights into their polymorphism and intermolecular interactions, which could inform the design of novel materials. researchgate.net

Life Cycle Assessment of Diisononylamine Production and Applications

A comprehensive Life Cycle Assessment (LCA) is essential for understanding the full environmental impact of Diisononylamine, from cradle to grave. researchgate.netnih.gov An LCA evaluates the environmental burdens associated with a product's entire life cycle, including raw material extraction, manufacturing, transportation, use, and end-of-life disposal or recycling. researchgate.netaalto.fi

Future research should focus on conducting a detailed LCA for the current production processes of DINA and comparing it with the greener synthesis routes as they are developed. lca-net.com This would involve quantifying energy consumption, greenhouse gas emissions, water usage, and waste generation at each stage. researchgate.net The LCA should also extend to the application phase, considering the in-use impacts of DINA-containing products. For example, if used as a corrosion inhibitor, the LCA would assess the environmental benefits of extending the lifespan of infrastructure against the impacts of the inhibitor's production and use. bohrium.com The findings from such LCAs will be crucial in guiding future research and development towards the most sustainable pathways for both the production and application of Diisononylamine. lca-net.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for diisononylamine (DINA), and how can reaction conditions be systematically evaluated?

- Methodology : Evaluate synthesis pathways (e.g., alkylation of ammonia with nonanol isomers) by varying catalysts (e.g., Raney nickel), solvents, and temperatures. Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Kinetic studies (e.g., Arrhenius plots) can optimize temperature-dependent yields. Reference spectroscopic data (e.g., H NMR, IR) for structural validation .

Q. Which analytical techniques are most effective for characterizing diisononylamine’s purity and structural integrity?

- Methodology : Combine spectroscopic methods (NMR for amine proton identification, IR for functional group analysis) with chromatographic techniques (GC-MS for volatile impurities, HPLC for non-volatile byproducts). Quantify trace contaminants using mass spectrometry (MS) coupled with calibration curves. Validate methods against certified reference materials .

Q. How does diisononylamine’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodology : Conduct accelerated stability studies by exposing DINA to controlled stressors (e.g., 40°C/75% relative humidity, UV light). Monitor degradation via periodic sampling and analysis using GC or HPLC. Apply kinetic modeling (e.g., zero/first-order degradation rates) to predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain diisononylamine’s interactions with transition metals in catalytic systems?

- Methodology : Employ density functional theory (DFT) simulations to model coordination geometries and binding energies. Validate computationally predicted mechanisms with experimental techniques like X-ray absorption spectroscopy (XAS) or cyclic voltammetry. Compare results with analogous amines (e.g., trioctylamine) to identify structure-activity relationships .

Q. What are the environmental degradation pathways of diisononylamine, and how do they vary across ecosystems?

- Methodology : Simulate biodegradation in microcosm studies using soil/water samples. Track metabolite formation via LC-MS/MS and isotopic labeling. Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and light conditions. Use ecotoxicological models (e.g., QSAR) to predict persistence and bioaccumulation .

Q. How can computational models improve the design of diisononylamine-based extraction systems for rare earth metals?

- Methodology : Develop molecular dynamics (MD) simulations to study liquid-liquid extraction efficiency. Corrogate computational predictions with bench-scale experiments measuring partition coefficients (e.g., using inductively coupled plasma optical emission spectroscopy (ICP-OES)). Optimize parameters (pH, ligand concentration) via response surface methodology (RSM) .

Q. How can contradictory data on diisononylamine’s toxicity be resolved through meta-analytical approaches?

- Methodology : Perform systematic reviews of existing toxicological studies (in vitro/in vivo). Apply statistical tools (e.g., meta-regression, heterogeneity analysis) to identify confounding variables (e.g., solvent choice, exposure duration). Validate findings using standardized OECD test guidelines (e.g., acute aquatic toxicity assays) .

Methodological Frameworks

- Experimental Design : Use factorial designs (e.g., Box-Behnken) to assess multifactorial interactions (e.g., pH, temperature). Include controls (e.g., blank reactions, solvent-only samples) to isolate DINA-specific effects .

- Data Contradiction Analysis : Apply error-propagation models and sensitivity analysis to identify measurement uncertainties. Use ANOVA or t-tests to compare datasets, ensuring sample sizes meet power analysis requirements .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., fume hood use, waste disposal guidelines) and declare conflicts of interest (e.g., industry-funded studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.